molecular formula C9H12N2O3 B2858358 ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate CAS No. 958132-55-3

ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate

Cat. No. B2858358
M. Wt: 196.206
InChI Key: ASHMSFPCQOVCJT-UHFFFAOYSA-N
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Description

The 1-methyl-1H-pyrazol-3-yl group is a common moiety in many chemical compounds, including some pharmaceuticals . It’s a five-membered ring structure with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate” are not available, there are methods for synthesizing related compounds. For example, one method involves using diethyl butynedioate as a raw material, condensing with methylhydrazine . Another method involves intermediate derivatization methods (IDMs) to synthesize derivatives containing the 3-methyl-1H-pyrazol-5-yl group .


Molecular Structure Analysis

The molecular structure of compounds containing the 1-methyl-1H-pyrazol-3-yl group can be confirmed by methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving compounds with the 1-methyl-1H-pyrazol-3-yl group can vary widely depending on the specific compound and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing the 1-methyl-1H-pyrazol-3-yl group can vary widely depending on the specific compound .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate serves as a versatile intermediate in the synthesis of various pyrazole derivatives, highlighting its importance in organic synthesis and potential pharmaceutical applications. For instance, it has been employed in 1,3-dipolar cycloadditions with electron-rich and electron-deficient alkynes, leading to CF3-substituted pyrazoles, and has shown marginal activity as potential fungicides and bactericides when coupled with diazotised sulphonamide bases and cyclised with substituted hydrazines (Gladow, Doniz‐Kettenmann, & Reissig, 2014); (Ahluwalia, Dutta, & Sharma, 1986).

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives synthesized from ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate has been conducted, showcasing its potential in developing new antibacterial and antifungal agents. For example, a facile synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrated significant antibacterial and antifungal activity against tested microbial strains (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Antioxidant Properties

The compound has also been implicated in studies investigating antioxidant properties. A novel pyrazole derivative synthesized through a cyclocondensation reaction exhibited in vitro antioxidant susceptibilities, emphasizing the compound's utility in exploring therapeutic agents with antioxidant capabilities (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).

Synthesis of Heterocycles

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is fundamental in the synthesis of nitrogen-containing heterocycles, demonstrating the compound's versatility and its role in expanding the chemical space of heterocyclic compounds for various applications, including drug discovery and material science (Behalo & Aly, 2011).

Chemosensor Development

The compound's derivatives have been explored for the development of chemosensors, indicating its utility in creating sensitive and selective sensors for metal ions. This application is crucial for environmental monitoring, food safety, and biomedical diagnostics (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

Safety And Hazards

Safety and hazards can vary widely depending on the specific compound. For example, some compounds with the 1-methyl-1H-pyrazol-3-yl group can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

ethyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-8(12)7-4-5-11(2)10-7/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHMSFPCQOVCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate

CAS RN

958132-55-3
Record name ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
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